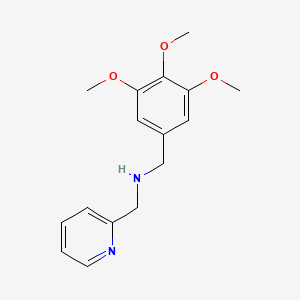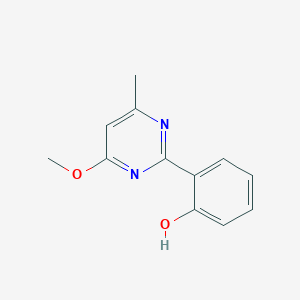
(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)essigsäure
Übersicht
Beschreibung
(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by a pyrazole ring substituted with phenyl and acetic acid groups, making it a valuable scaffold for various chemical and biological applications.
Wissenschaftliche Forschungsanwendungen
Antileishmaniale und Antimalaria-Aktivitäten
Pyrazolderivate, einschließlich (3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)essigsäure, haben vielversprechende Ergebnisse in der Behandlung von Tropenkrankheiten wie Leishmaniose und Malaria gezeigt. Diese Verbindungen wurden synthetisiert und auf ihre Wirksamkeit gegen Leishmania aethiopica und Plasmodium berghei bewertet. Die Derivate zeigten eine signifikante Antimastigoti-Aktivität und in vivo antimalaria-Effekte, was ihr Potenzial als Pharmakophore für die Entwicklung neuer Antileishmanial- und Antimalaria-Wirkstoffe nahelegt .
Molekular-Docking-Studien
Molekular-Docking-Studien wurden durchgeführt, um die Interaktion von Pyrazolderivaten mit biologischen Zielen zu verstehen. Diese Studien tragen dazu bei, die in vitro beobachtete potente Antimastigoti-Aktivität zu begründen. Das Anlagerungsmuster im aktiven Zentrum und die Berechnungen der Bindungsfreien Energie geben Einblicke in das Potenzial der Verbindung als Leitmolekül für die weitere Medikamentenentwicklung .
Pharmakologische Wirkungen
Der Pyrazolkern ist bekannt für seine vielfältigen pharmakologischen Wirkungen. Verbindungen, die diesen Kern tragen, wurden auf ihre antibakteriellen, entzündungshemmenden, krebshemmenden, analgetischen, krampflösenden, anthelminthischen, antioxidativen und herbiziden Eigenschaften untersucht. Diese breite Palette an biologischen Aktivitäten macht sie in der medizinischen Chemie und der Medikamentenentwicklung wertvoll .
Koordinationschemie
In der Koordinationschemie dienen Pyrazolderivate als Liganden, die mit verschiedenen Metallionen koordinieren können. Diese Eigenschaft wird bei der Synthese von Koordinationskomplexen genutzt, die Anwendungen in der Katalyse, Materialwissenschaft und im Studium von Metalloenzymen haben .
Organometallchemie
Pyrazolderivate sind auch in der Organometallchemie wichtig. Sie können Komplexe mit Übergangsmetallen bilden, die als Katalysatoren in der organischen Synthese verwendet werden. Diese organometallischen Verbindungen haben Anwendungen in Polymerisationsreaktionen und der Synthese von Feinchemikalien .
Agrochemie
Im Bereich der Agrochemie werden Pyrazolderivate auf ihre herbiziden Eigenschaften untersucht. Sie können zur Entwicklung neuer Herbizide eingesetzt werden, die auf bestimmte Stoffwechselwege in Unkrautarten abzielen, und tragen so zu einer höheren landwirtschaftlichen Produktivität bei .
Wirkmechanismus
Target of Action
Pyrazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities .
Mode of Action
Pyrazole derivatives have been known to interact with their targets, causing changes that result in their various biological activities . For instance, some pyrazole derivatives have been found to inhibit enzymes like acetylcholinesterase (AchE), which plays a crucial role in the cholinergic nervous system of both vertebrates and invertebrates .
Biochemical Pathways
It’s known that pyrazole derivatives can affect various biochemical pathways due to their broad range of biological activities . For instance, they can inhibit the production of reactive oxygen species (ROS), which are produced by cells during their routine metabolic pathways and can increase dramatically under cellular damage .
Pharmacokinetics
One related compound was found to have very high solubility in saline at ph 7 (>71 mg/ml), suggesting good bioavailability .
Result of Action
Pyrazole derivatives have been found to have various effects at the molecular and cellular level, such as inhibiting the production of reactive oxygen species (ros), which can cause cellular damage .
Biochemische Analyse
Biochemical Properties
(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with αvβ6 integrin, a protein involved in cell adhesion and signaling . The nature of these interactions often involves binding to specific active sites on the enzymes or proteins, leading to inhibition or activation of their functions. This compound’s ability to modulate enzyme activity makes it a valuable tool in studying biochemical pathways and developing therapeutic agents.
Cellular Effects
The effects of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the release of acetylcholine at cholinergic synapses, impacting neural transmission . Additionally, this compound can alter gene expression patterns, leading to changes in cellular behavior and metabolic activities. These effects make it a potent agent in cellular biology research.
Molecular Mechanism
The molecular mechanism of action of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its interaction with αvβ6 integrin involves binding to the active site, leading to inhibition of integrin-mediated signaling pathways . This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular behavior and function, highlighting the importance of monitoring its stability during experiments.
Dosage Effects in Animal Models
The effects of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, studies have shown that this compound can suppress Plasmodium berghei infection in mice at specific dosages . Exceeding the threshold dosage may result in toxicity, emphasizing the need for careful dosage optimization in preclinical studies.
Metabolic Pathways
(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been observed to participate in the metabolism of pyrazole derivatives, impacting the overall metabolic profile of the organism . Understanding these metabolic pathways is essential for elucidating the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid within cells and tissues are critical for its biological activity. This compound is transported via specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . The distribution pattern can influence its efficacy and toxicity, making it an important factor in drug development and therapeutic applications.
Subcellular Localization
The subcellular localization of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid plays a crucial role in its activity and function. It may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, its localization to the nucleus can impact gene expression by interacting with nuclear proteins . Understanding its subcellular distribution is vital for elucidating its mechanism of action and potential therapeutic effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,5-dimethyl-1-phenylpyrazole with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or extraction techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the pyrazole ring to pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like hal
Eigenschaften
IUPAC Name |
2-(3,5-dimethyl-1-phenylpyrazol-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-12(8-13(16)17)10(2)15(14-9)11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWLWTMWAUYATE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355172 | |
| Record name | (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32710-88-6 | |
| Record name | (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[4-(Propan-2-yl)phenyl]methyl}piperidin-4-ol](/img/structure/B1363251.png)












![2-[(4-benzoylphenyl)carbamoyl]benzoic Acid](/img/structure/B1363289.png)
